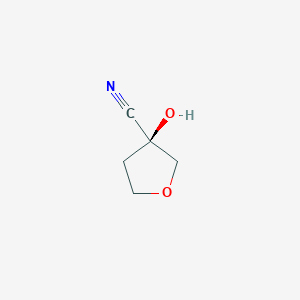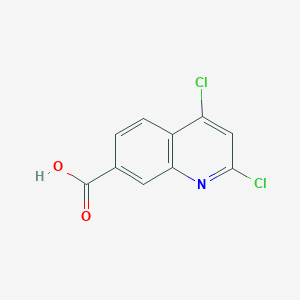
2,4-Dichloroquinoline-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloroquinoline-7-carboxylic acid is a heterocyclic compound belonging to the quinoline family Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloroquinoline-7-carboxylic acid typically involves the chlorination of quinoline derivatives. One common method includes the reaction of quinoline-2,4-diol with phosphorus oxychloride (POCl3) under reflux conditions to yield 2,4-dichloroquinoline . Another method involves the use of ammonia in water at elevated temperatures with microwave irradiation .
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale. The process involves the hydrolysis and acid adjustment of quinoline derivatives, followed by decarboxylation and chlorination steps .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloroquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Common Reagents and Conditions:
Phosphorus Oxychloride (POCl3): Used for chlorination reactions.
Ammonia in Water: Used under microwave irradiation for specific synthesis routes.
Major Products Formed:
Substituted Quinolines: Resulting from nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction processes
Aplicaciones Científicas De Investigación
2,4-Dichloroquinoline-7-carboxylic acid has a broad spectrum of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloroquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. It often acts by inhibiting key enzymes or interfering with cellular processes essential for the survival of microorganisms. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Comparación Con Compuestos Similares
4,7-Dichloroquinoline: Another chlorinated quinoline derivative with similar chemical properties.
Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold.
Mefloquine: Another antimalarial drug with a quinoline core structure.
Uniqueness: 2,4-Dichloroquinoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual chlorine substitution at positions 2 and 4, along with the carboxylic acid group at position 7, differentiates it from other quinoline derivatives and contributes to its unique properties and applications .
Propiedades
Fórmula molecular |
C10H5Cl2NO2 |
|---|---|
Peso molecular |
242.05 g/mol |
Nombre IUPAC |
2,4-dichloroquinoline-7-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-4-9(12)13-8-3-5(10(14)15)1-2-6(7)8/h1-4H,(H,14,15) |
Clave InChI |
SDMCXRAEOYIYOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)N=C(C=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione](/img/structure/B15224939.png)
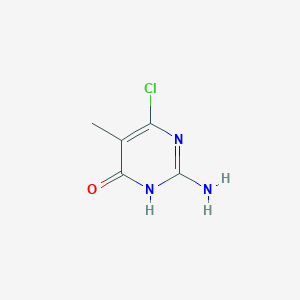
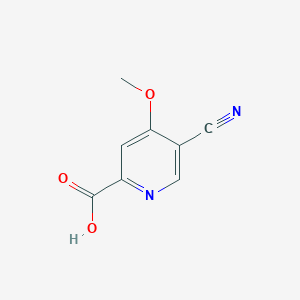
![3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B15224953.png)
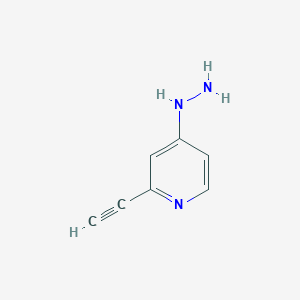
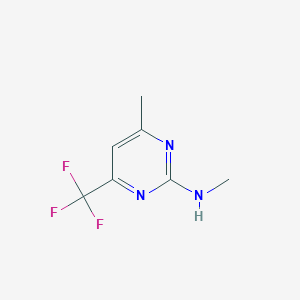
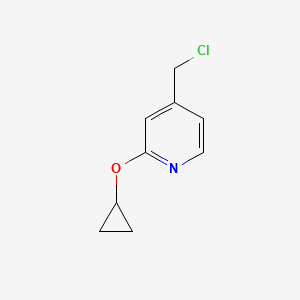
![tert-Butyl 4-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15224985.png)
![Imidazo[1,2-a]pyridine-2,6-dicarbonitrile](/img/structure/B15224996.png)
![(S)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15225014.png)
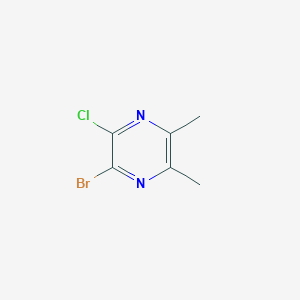
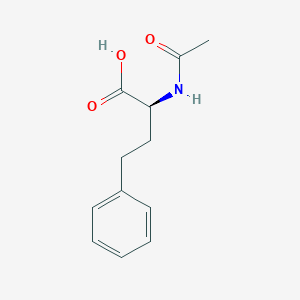
![Bis[[6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-yl]oxy]calcium](/img/structure/B15225028.png)
